1-(4-clorofenoxi)propan-2-ona

Descripción general

Descripción

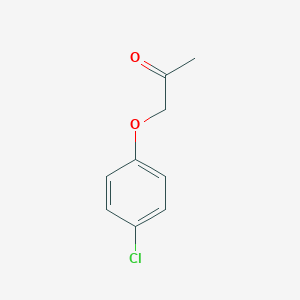

1-(4-Chlorophenoxy)acetone is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(4-Chlorophenoxy)acetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Chlorophenoxy)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenoxy)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catinonas sintéticas

1-(4-clorofenoxi)propan-2-ona es estructuralmente similar a las catinonas sintéticas . Las catinonas sintéticas son una nueva clase de sustancias psicoactivas que han surgido en el mercado de consumo de drogas . Están ganando popularidad en lugar de las catinonas que se volvieron ilegales .

Estructuras cristalinas y caracterización espectroscópica

Este compuesto se puede utilizar en el estudio de estructuras cristalinas y caracterización espectroscópica . La estructura de las nuevas sustancias psicoactivas (NPS) se identificó mediante análisis de rayos X de monocristal, resonancia magnética nuclear (RMN) en solución, UHPLC-QQQ-MS/MS y GC-MS .

Técnicas analíticas

Propiedades biológicas

El compuesto se puede estudiar por sus propiedades in vitro, como los efectos antimicrobianos, los efectos antifúngicos y la citotoxicidad. También se puede estudiar por sus propiedades in vivo, como la farmacocinética, la farmacodinámica y la toxicocinética.

Toxicidad y seguridad en experimentos científicos

This compound se puede utilizar en estudios relacionados con la toxicidad y la seguridad en experimentos científicos. Esto incluye estudios sobre toxicidad aguda, toxicidad crónica y medidas de seguridad.

Aplicaciones en experimentos científicos

Mecanismo De Acción

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(4-chlorophenoxy)propan-2-one . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets.

Actividad Biológica

1-(4-Chlorophenoxy)acetone, a compound with the chemical formula C9H9ClO2, is primarily recognized for its role as an intermediate in the synthesis of various agrochemicals. This article explores the biological activity of this compound, focusing on its potential effects, mechanisms of action, and relevant research findings.

1-(4-Chlorophenoxy)acetone is structurally related to several herbicides and fungicides, particularly those in the phenoxyacetic acid family. Its mode of action is often linked to the inhibition of plant growth regulators and enzymes involved in metabolic pathways. Specifically, it has been noted for its ability to interfere with the biosynthesis of certain hormones in plants, impacting growth and development.

Herbicidal Properties

Research indicates that 1-(4-Chlorophenoxy)acetone exhibits herbicidal activity, particularly against broadleaf weeds. Its effectiveness is attributed to its structural similarity to auxins, which are plant hormones that regulate growth. The compound may mimic these hormones, leading to uncontrolled growth and eventual death of target plants.

Toxicity Studies

Toxicity studies have shown variable results depending on the organism and exposure conditions. For instance:

- Aquatic Organisms : In studies assessing the impact on aquatic life, 1-(4-Chlorophenoxy)acetone demonstrated moderate toxicity to species such as Daphnia magna and fish. The lethal concentration (LC50) values indicate that the compound poses a risk to aquatic ecosystems when used in agricultural settings.

- Terrestrial Organisms : The compound has shown lower toxicity levels in terrestrial organisms compared to its analogs, suggesting a selective impact that could be beneficial for targeted pest management.

Case Study 1: Herbicidal Efficacy

A field study conducted in 2020 evaluated the efficacy of 1-(4-Chlorophenoxy)acetone as a herbicide in corn fields. The results indicated a significant reduction in weed biomass compared to untreated controls, with a 75% reduction observed at optimal application rates. This study highlighted the potential for integrating 1-(4-Chlorophenoxy)acetone into existing weed management programs.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was performed to evaluate the leaching potential of 1-(4-Chlorophenoxy)acetone in soil. Results indicated that while the compound can leach into groundwater under certain conditions, its degradation products are less toxic than the parent compound. This finding suggests that while there are risks associated with its use, careful management could mitigate environmental impacts.

Comparative Toxicity Data

Propiedades

IUPAC Name |

1-(4-chlorophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBZHQBJMFLYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940359 | |

| Record name | 1-(4-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18859-35-3 | |

| Record name | 18859-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.